2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-chloro-N-propylbenzamide
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Overview
Description
2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-chloro-N-propylbenzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-chloro-N-propylbenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the triazene group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA). The final product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-chloro-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-chloro-N-propylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-chloro-N-propylbenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to disease processes .
Comparison with Similar Compounds
Similar compounds to 2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-chloro-N-propylbenzamide include other benzamide derivatives and triazene-containing molecules. These compounds share structural similarities but differ in their specific functional groups, leading to variations in their biological activities and applications. For example, thiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties .
Properties
CAS No. |
646524-49-4 |
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Molecular Formula |
C18H21ClN4O |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-[[benzyl(methyl)amino]diazenyl]-5-chloro-N-propylbenzamide |
InChI |
InChI=1S/C18H21ClN4O/c1-3-11-20-18(24)16-12-15(19)9-10-17(16)21-22-23(2)13-14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3,(H,20,24) |
InChI Key |
XAYJASVHUGKITG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)Cl)N=NN(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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